3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea
Description
3-Ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea is a pyrazole-based urea derivative characterized by a piperidine substituent at the pyrazole ring’s 3-position and an ethyl group on the urea moiety. The piperidine group introduces conformational rigidity and basicity, which may enhance receptor binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
1-ethyl-3-(5-piperidin-3-yl-1H-pyrazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-13-11(17)15-9-7-14-16-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFFUYJWDTTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(NN=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Formation of the urea linkage: The final step involves the reaction of the pyrazole-piperidine intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.
Scientific Research Applications
3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Stability and Reactivity
- Urea derivatives with aryl groups (e.g., 1-[3-(4-pyridin-4-yl-1H-pyrazol-3-yl)-benzyl]-3-m-tolyl-urea) may exhibit π-π stacking interactions, enhancing target binding but increasing synthetic complexity .
Key Research Findings and Gaps
Biological Activity
3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, a piperidine moiety, and a urea functional group, which are key contributors to its biological properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| 3-Ethyl Urea | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, certain piperidine derivatives have demonstrated antifungal activity. For example, compounds structurally related to this compound were effective against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Fungus |
|---|---|---|
| Compound C | 3.125 | C. albicans |
| Compound D | 100 | Pseudomonas spp. |
Anticancer Activity
The anticancer potential of similar compounds has been investigated in various studies. For instance, derivatives showed cytotoxicity against FaDu hypopharyngeal tumor cells, with some exhibiting better efficacy than standard chemotherapeutics like bleomycin . The mechanism often involves apoptosis induction through interaction with specific cellular targets.
Case Study: Anticancer Efficacy
A study evaluated the effects of a piperidine derivative on cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM over a 24-hour exposure period.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. The presence of the piperidine ring enhances lipophilicity, facilitating membrane permeability and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
